molecular formula C9H13N3O2 B8322932 6-(1-Pyrrolidinylmethyl)uracil

6-(1-Pyrrolidinylmethyl)uracil

Cat. No. B8322932
M. Wt: 195.22 g/mol
InChI Key: GMKBGSQHIXEKEG-UHFFFAOYSA-N
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Patent
US06159969

Procedure details

To a solution of 1.78 g of pyrrolidine in water (20 ml), 1.33 g of 6-chloromethyluracil were added. The resulting mixture was stirred at room temperature for 24 hours and neutralized with acetic acid. The reaction mixture was then concentrated under reduced pressure. The residue so obtained was washed with methanol and then filtered, whereby 466 mg of the title compound were obtained (yield: 29%).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:7][C:8]1[NH:13][C:12](=[O:14])[NH:11][C:10](=[O:15])[CH:9]=1.C(O)(=O)C>O>[N:1]1([CH2:7][C:8]2[NH:13][C:12](=[O:14])[NH:11][C:10](=[O:15])[CH:9]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.33 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
WASH
Type
WASH
Details
was washed with methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCC1)CC1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 466 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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